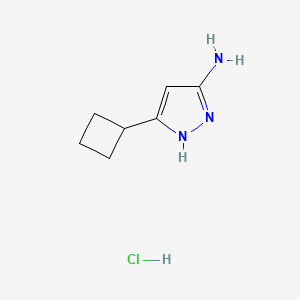
5-Amino-3-cyclobutylpyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-cyclobutylpyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position and a cyclobutyl group at the 3-position makes this compound a unique and valuable compound for various scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-cyclobutylpyrazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The amino group can be introduced through subsequent reactions, such as nitration followed by reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, solvents, and temperature control are critical factors in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-cyclobutylpyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical parameters .
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and various heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
5-Amino-3-cyclobutylpyrazole Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 5-Amino-3-cyclobutylpyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and biological responses .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-cyclobutylpyrazole: Similar structure but lacks the hydrochloride group.
5-Amino-3-methylpyrazole: Contains a methyl group instead of a cyclobutyl group.
5-Amino-3-phenylpyrazole: Contains a phenyl group instead of a cyclobutyl group
Uniqueness
5-Amino-3-cyclobutylpyrazole Hydrochloride is unique due to the presence of both the amino and cyclobutyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C7H12ClN3 |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
5-cyclobutyl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-4-6(9-10-7)5-2-1-3-5;/h4-5H,1-3H2,(H3,8,9,10);1H |
Clave InChI |
UCYLGBAMLSITBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


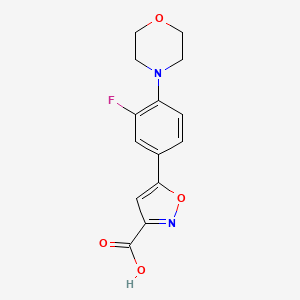


![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
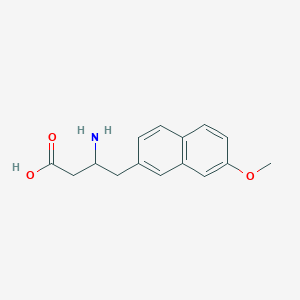

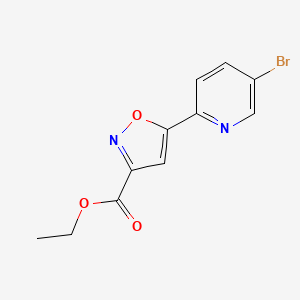

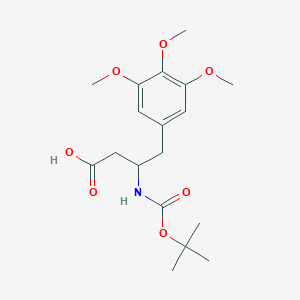
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)

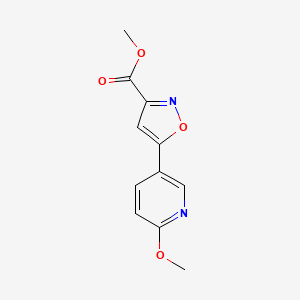
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
